An In-Depth Technical Guide to the Chemical Properties and Applications of 1,2-Bis(bromoacetylamino)ethane
An In-Depth Technical Guide to the Chemical Properties and Applications of 1,2-Bis(bromoacetylamino)ethane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 1,2-Bis(bromoacetylamino)ethane, a homobifunctional cross-linking agent. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields who utilize chemical cross-linking techniques.
Chemical and Physical Properties
1,2-Bis(bromoacetylamino)ethane, also known by its IUPAC name N,N'-(Ethane-1,2-diyl)bis(2-bromoacetamide), is a key reagent in biochemical research, primarily used for cross-linking proteins and other macromolecules.[1][2] Its bifunctional nature allows it to form covalent bonds with specific amino acid residues, thereby providing structural insights and enabling the study of molecular interactions.
Table 1: Physicochemical Properties of 1,2-Bis(bromoacetylamino)ethane
| Property | Value | Source(s) |
| CAS Number | 4960-81-0 | [1][2][3] |
| Molecular Formula | C6H10Br2N2O2 | [2][3] |
| Molecular Weight | 301.96 g/mol | [1][3] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 150 °C | [2] |
| Boiling Point | 514.4 ± 45.0 °C (Predicted) | [2] |
| Density | 1.821 ± 0.06 g/cm³ (Predicted) | [2] |
| Purity | Typically ≥95% | [1] |
| Storage Conditions | Inert atmosphere, 2-8°C | [2][3] |
Reactivity and Mechanism of Action
The reactivity of 1,2-Bis(bromoacetylamino)ethane is centered around its two bromoacetyl functional groups. These groups are electrophilic and readily react with nucleophilic side chains of amino acids, particularly the thiol group of cysteine residues. This high reactivity towards cysteines makes it a valuable tool for probing protein structure and interactions involving these residues.
The cross-linking reaction proceeds via a nucleophilic substitution mechanism where the sulfur atom of a cysteine residue attacks the carbon atom bearing the bromine, displacing the bromide ion and forming a stable thioether bond. Due to the presence of two bromoacetyl groups on the same molecule, it can react with two cysteine residues, thus forming an intramolecular or intermolecular cross-link.
This specific reactivity with cysteine residues allows for the targeted cross-linking of proteins, which can be used to:
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Stabilize protein conformations.
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Identify interacting protein subunits.
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Determine the proximity of cysteine residues within a protein or protein complex.
Figure 1. Reaction mechanism of 1,2-Bis(bromoacetylamino)ethane with cysteine residues.
Experimental Protocols
Synthesis of 1,2-Bis(bromoacetylamino)ethane
A common method for the synthesis of 1,2-Bis(bromoacetylamino)ethane involves the reaction of ethylenediamine with bromoacetyl bromide.
Materials:
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Ethylenediamine
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Bromoacetyl bromide
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Potassium carbonate
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Dichloromethane (DCM)
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Water
Procedure:
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Dissolve ethylenediamine in dichloromethane in a reaction vessel.
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Cool the solution to 0-5 °C in an ice bath.
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Slowly add a solution of bromoacetyl bromide in dichloromethane to the cooled ethylenediamine solution with constant stirring.
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Add an aqueous solution of potassium carbonate to neutralize the hydrobromic acid formed during the reaction.
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Allow the reaction to proceed for a specified time at a controlled temperature.
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After the reaction is complete, separate the organic layer.
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Wash the organic layer with water to remove any remaining salts and impurities.
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Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
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Remove the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization or column chromatography to yield pure 1,2-Bis(bromoacetylamino)ethane.
Figure 2. General workflow for the synthesis of 1,2-Bis(bromoacetylamino)ethane.
Protein Cross-Linking using 1,2-Bis(bromoacetylamino)ethane
This protocol provides a general guideline for cross-linking proteins in solution. Optimal conditions may vary depending on the specific protein and experimental goals.
Materials:
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Purified protein sample in a suitable buffer (e.g., HEPES, PBS, pH 7-8)
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1,2-Bis(bromoacetylamino)ethane stock solution (e.g., in DMSO or DMF)
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Quenching solution (e.g., L-cysteine or β-mercaptoethanol)
Procedure:
-
Prepare the protein solution at the desired concentration in the chosen reaction buffer. Ensure the buffer is free of primary amines and thiols if they are not the intended targets.
-
Add the 1,2-Bis(bromoacetylamino)ethane stock solution to the protein solution to achieve the desired final concentration. The molar ratio of cross-linker to protein should be optimized.
-
Incubate the reaction mixture at a specific temperature (e.g., room temperature or 37 °C) for a defined period (e.g., 30-60 minutes).
-
Quench the reaction by adding an excess of a thiol-containing reagent to consume any unreacted bromoacetyl groups.
-
Analyze the cross-linked products using techniques such as SDS-PAGE, mass spectrometry, or size-exclusion chromatography.
Applications in Drug Development and Research
1,2-Bis(bromoacetylamino)ethane is a versatile tool in the field of drug development and biochemical research. Its ability to specifically cross-link cysteine residues has led to its use in several applications:
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Structural Elucidation of Proteins and Protein Complexes: By identifying which cysteine residues are cross-linked, researchers can gain insights into the three-dimensional structure of proteins and the interfaces of protein-protein interactions.
-
Studying Protein Dynamics: Cross-linking can be used to "freeze" proteins in specific conformational states, allowing for the study of dynamic processes.
-
Development of Antibody-Drug Conjugates (ADCs): The specific reactivity with cysteines can be utilized to conjugate drugs to antibodies at specific sites.
-
Synthesis of Foldamer Mimics: It serves as a reagent in the synthesis of foldamers that can mimic peptide structures and have potential applications in combating bacterial infections.[2]
Safety and Handling
1,2-Bis(bromoacetylamino)ethane is a hazardous substance and should be handled with appropriate safety precautions.
Hazard Statements:
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Harmful if swallowed.[1]
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
May cause respiratory irritation.[1]
Precautionary Measures:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Store in a tightly sealed container in a cool, dry, and inert atmosphere.[2][3]
This technical guide provides a foundational understanding of 1,2-Bis(bromoacetylamino)ethane. For specific applications, it is crucial to consult relevant scientific literature and perform thorough optimization of experimental conditions.
